

Application Notes and Protocols for TRIS Maleate Buffer in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TRIS maleate	
Cat. No.:	B1238837	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a **TRIS maleate** buffer, intended for use in various electrophoresis applications. The information herein is designed to guide researchers in preparing a stable and effective buffer system for the separation of biomolecules.

Introduction

TRIS (tris(hydroxymethyl)aminomethane) buffers are widely used in molecular biology and biochemistry due to their buffering capacity in the physiological pH range.[1][2][3][4][5] While TRIS-acetate-EDTA (TAE) and TRIS-borate-EDTA (TBE) are common for nucleic acid electrophoresis, a **TRIS maleate** buffer system offers an alternative with a different buffering range, which can be advantageous for specific applications, particularly in protein electrophoresis and certain nucleic acid studies where the interaction of borate with cis-diols is a concern.[1][6] Maleic acid, a dicarboxylic acid, provides the anionic component and contributes to the buffering capacity of the system.

Chemical and Physical Properties

The buffering capacity of the **TRIS maleate** system is derived from the pKa values of its components. TRIS has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0.[1][4][5][7] Maleic acid is a diprotic acid with two pKa values: pKa1 =

1.94 and pKa2 = 6.22.[8][9] This combination allows for the preparation of buffers over a broad pH range, typically from pH 5.0 to 8.6. The pH of TRIS buffers is known to be temperature-dependent, with the pH decreasing as the temperature increases.[7][10] It is therefore crucial to prepare the buffer at the temperature at which it will be used.

Data Presentation: Stock Solution Composition

For ease of preparation and accurate pH adjustment, it is recommended to prepare concentrated stock solutions of TRIS and maleic acid, which can then be mixed and diluted to the desired final concentration and pH.

Stock Solution	Component	Molecular Weight (g/mol)	Concentration (M)	Amount per 1 Liter
0.2 M TRIS Stock	Tris(hydroxymeth yl)aminomethane	121.14	0.2	24.2 g
0.2 M Maleic Acid Stock	Maleic Acid	116.07	0.2	23.2 g
or Maleic Anhydride	98.06	0.2	19.6 g	
0.2 M NaOH	Sodium Hydroxide	40.00	0.2	8.0 g

Experimental Protocol: Preparation of 0.05 M TRIS Maleate Buffer

This protocol details the preparation of a 0.05 M **TRIS maleate** buffer.

Materials:

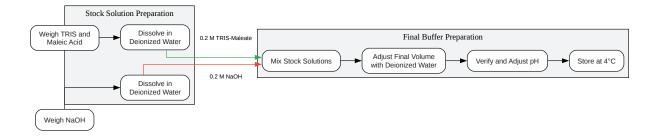
- Tris(hydroxymethyl)aminomethane (TRIS)
- Maleic acid or Maleic anhydride

- Sodium hydroxide (NaOH)
- Deionized or distilled water
- pH meter
- Magnetic stirrer and stir bar
- Graduated cylinders and beakers
- 0.22 μm filter for sterilization (optional)

Procedure:

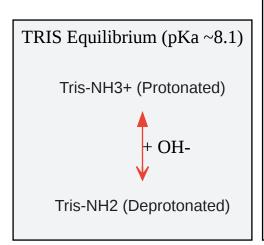
- Prepare Stock Solutions:
 - 0.2 M TRIS-Maleate Solution: To prepare 1 liter, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.
 Stir until fully dissolved. Adjust the final volume to 1 L with deionized water.
 - 0.2 M NaOH Solution: To prepare 1 liter, dissolve 8.0 g of NaOH in approximately 800 mL of deionized water. Stir until fully dissolved. Allow the solution to cool to room temperature, then adjust the final volume to 1 L with deionized water.
- Prepare the Final Buffer:
 - To prepare 200 mL of a 0.05 M TRIS maleate buffer of a specific pH, mix 50 mL of the 0.2
 M TRIS-Maleate solution with the volume of 0.2 M NaOH indicated in the table below.
 - Add deionized water to a final volume of 200 mL.
 - Verify the pH using a calibrated pH meter at the intended temperature of use and adjust if necessary with small additions of the 0.2 M NaOH or a dilute HCl solution.

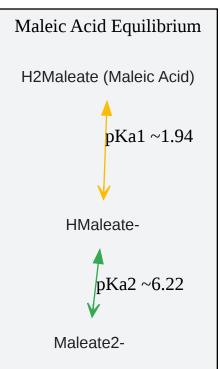
pH Adjustment Table for 200 mL of 0.05 M **TRIS Maleate** Buffer:


Desired pH	Volume of 0.2 M TRIS- Maleate (mL)	Volume of 0.2 M NaOH (mL)
5.2	50	7.0
5.4	50	10.8
5.6	50	15.5
5.8	50	20.5
6.0	50	26.0
6.2	50	31.5
6.4	50	37.0
6.6	50	42.0
6.8	50	46.0
7.0	50	50.5
7.2	50	55.0
7.4	50	60.0
7.6	50	65.5
7.8	50	71.0
8.0	50	76.0
8.2	50	80.5
8.4	50	84.5
8.6	50	88.0

• Storage:

 $\circ~$ Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 μm filter is recommended to prevent microbial growth.


Mandatory Visualizations



Click to download full resolution via product page

Caption: Workflow for the preparation of TRIS maleate buffer.

TRIS Maleate Buffer System

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bio-rad.com [bio-rad.com]
- 2. biofargo.com [biofargo.com]
- 3. Tris Buffer Composition and Applications HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. bio-rad.com [bio-rad.com]

- 5. Tris [sigmaaldrich.com]
- 6. Various uses of Tris buffer in electrophoresis [vacutaineradditives.com]
- 7. Tris Buffer Sharebiology [sharebiology.com]
- 8. Maleic Acid | C4H4O4 | CID 444266 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TRIS Maleate Buffer in Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238837#tris-maleate-buffer-preparation-protocol-for-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com